molecular formula C11H14INO B411775 N-(4-Iodophenyl)-2-methylbutanamide

N-(4-Iodophenyl)-2-methylbutanamide

Cat. No.: B411775
M. Wt: 303.14g/mol
InChI Key: LAXJNVKDIOZWJO-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-methylbutanamide is an aryl-substituted amide derivative characterized by a 2-methylbutanamide backbone and a 4-iodophenyl substituent.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14g/mol

IUPAC Name

N-(4-iodophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H14INO/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

LAXJNVKDIOZWJO-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Specific Trends :

  • Lipophilicity : The iodine substituent significantly increases logP compared to smaller halogens (F, Cl, Br) due to its larger atomic radius and polarizability .
  • Electronic Effects: Despite iodine’s electron-withdrawing inductive effect, its resonance-donating capability may stabilize the amide bond, a feature less pronounced in fluorine analogs .
  • Biological Activity : In related maleimide derivatives (e.g., N-(4-iodophenyl)maleimide), halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC₅₀ ~4–7 μM), suggesting electronic effects dominate over steric hindrance in enzyme binding .

Physicochemical Properties vs. Functional Group Modifications

  • Alkyl vs. Aryl Substituents: N-(4-Butylphenyl)-2-methylbutanamide (C₁₅H₂₃NO) exhibits reduced crystallinity compared to halogenated analogs, attributed to the flexible butyl chain disrupting molecular packing .
  • Amino-Substituted Analogs: N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide (C₁₈H₂₂N₂O₂) demonstrates higher hydrogen-bonding capacity (H-bond donors = 2) and solubility in polar solvents, contrasting with the hydrophobic iodine-substituted derivative .

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